2,8-Diazaspiro[4.5]decan-3-one hydrochloride
Overview
Description
“2,8-Diazaspiro[4.5]decan-3-one hydrochloride” is a chemical compound with the linear formula C9H17CLN2O . It has been studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of “2,8-Diazaspiro[4.5]decan-3-one hydrochloride” involves the removal of a nitrogen atom from the core, generating a 2,8-diazaspiro[4.5]decanone core, which harbors a new chiral center and increased sp3 character .Molecular Structure Analysis
The molecular structure of “2,8-Diazaspiro[4.5]decan-3-one hydrochloride” has been explored in various studies. Systematic exploration of the structure–activity relationship through the introduction of spirocyclic scaffolds led to the discovery of superior derivative compounds .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 190.67 g/mol . The InChI code is 1S/C8H14N2O.ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H .Scientific Research Applications
- Application : This compound has been used in the development of potent necroptosis inhibitors targeting RIPK1 kinase activity .
- Results or Outcomes : These inhibitors have potential applications in the treatment of inflammatory disorders and cancer metastasis .
- Application : 2,8-Diazaspiro[4.5]decan-1-one derivatives have been studied as selective TYK2/JAK1 inhibitors .
- Methods of Application : The structure–activity relationship was explored through the introduction of spirocyclic scaffolds based on a reported selective TYK2 inhibitor .
- Results or Outcomes : The study led to the discovery of a superior derivative compound .
Scientific Field: Pharmacology
Scientific Field: Medicinal Chemistry
- Application : A novel 2,8-Diazaspiro[4.5]decan-1-one derivative has been identified as a potent and selective dual TYK2/JAK1 inhibitor for the treatment of inflammatory bowel disease .
- Results or Outcomes : The compound demonstrated excellent metabolic stability and more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models .
Scientific Field: Inflammatory Bowel Disease Treatment
Scientific Field: Medicinal Chemistry
- Application : A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors .
- Methods of Application : A virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors .
- Results or Outcomes : Among them, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. It also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Scientific Field: Necroptosis Inhibition
Scientific Field: Anti-Ulcer Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGHORMRUXLILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733738 | |
Record name | 2,8-Diazaspiro[4.5]decan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Diazaspiro[4.5]decan-3-one hydrochloride | |
CAS RN |
945892-88-6 | |
Record name | 2,8-Diazaspiro[4.5]decan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.